molecular formula C₂₅H₁₉D₁₀I₂NO₃·HCl B1145372 Amiodarone-d10 Hydrochloride CAS No. 1261393-77-4

Amiodarone-d10 Hydrochloride

Cat. No. B1145372
M. Wt: 655.373646
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amiodarone is a drug used for treating cardiac arrhythmias, with a persistent interaction with cellular membranes. It has a high membrane partition coefficient, implying a strong affinity for lipid bilayers (Trumbore et al., 1988).

Synthesis Analysis

The synthesis of amiodarone involves the iodination process, as described by Sion (1985), who prepared 125I Amiodarone through iodination in an alkaline medium and amination with N, N-diethyl 2-amino 1-chloroethane (Sion, 1985).

Molecular Structure Analysis

Cody and Luft (1989) conducted a crystallographic study to understand the structure of amiodarone hydrochloride. This study revealed the molecular conformation and compared it with other related compounds, providing insights into the drug's structural activity relationships (Cody & Luft, 1989).

Chemical Reactions and Properties

The metabolism of amiodarone has been a subject of extensive research. A study by Ha et al. (2001) identified a new hydroxylated metabolite of amiodarone, contributing to understanding its chemical reactions and metabolic pathways (Ha et al., 2001).

Physical Properties Analysis

The physical state of amiodarone, particularly its effects on membrane phospholipids, was investigated by Chatelain et al. (1986). Their study using fluorescence polarization highlighted how amiodarone influences the physical state of membrane phospholipids, providing insight into its physical properties (Chatelain et al., 1986).

Chemical Properties Analysis

Rahman et al. (2017) developed spectrophotometric methods for determining amiodarone hydrochloride in commercial dosage forms, shedding light on its chemical properties and facilitating its quantitative analysis (Rahman et al., 2017).

Scientific Research Applications

1. Amiodarone in Management of Tachyarrhythmias

Amiodarone hydrochloride has been recognized for its efficacy in controlling ventricular and supraventricular arrhythmias. Its antiarrhythmic efficacy is considered superior to most other drugs (Lee & Tai, 1997).

2. Development of New Amiodarone Formulations

Research has focused on developing new formulations of amiodarone to minimize adverse effects. PM101, a novel intravenous formulation, uses sulfobutylether-7-beta-cyclodextrin to solubilize amiodarone, potentially avoiding hypotensive risk associated with the commercial formulation (Cushing et al., 2009).

3. Enhancement of Oral Bioavailability

Studies have aimed at improving the solubility and bioavailability of amiodarone in its fasted state by producing its inclusion complex with sulfobutylether-β-cyclodextrin. This approach significantly improved solubility and reduced the food effect of amiodarone (Wang, Chen, & Ren, 2017).

4. Investigating Amiodarone in Membrane Interactions

Amiodarone's interaction with cellular membranes has been a focus of study. Using molecular mechanics and quantitative x-ray diffraction, researchers have investigated the structure and location of amiodarone in a membrane bilayer, contributing to the understanding of its mechanism of action (Trumbore et al., 1988).

5. Bioequivalence Studies

Clinical studies have been conducted to establish the bioequivalence of different amiodarone formulations. One such study compared PM101 with the conventional intravenous amiodarone, establishing their bioequivalence (Cushing, Adams, Cooper, Kowey, & Lipicky, 2009).

Safety And Hazards

Amiodarone can cause dangerous side effects on your heart, liver, lungs, or vision . It can cause dangerous side effects on your heart, liver, lungs, or thyroid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

CAS RN

1261393-77-4

Product Name

Amiodarone-d10 Hydrochloride

Molecular Formula

C₂₅H₁₉D₁₀I₂NO₃·HCl

Molecular Weight

655.373646

synonyms

2-​butyl-​3-​benzofuranyl 4-​[2-​(diethylamino)​ethoxy]​-​3,​5-​diiodophenyl Ketone-d10;  2-​Butyl-​3-​[3,​5-​diiodo-​4-​(2-​diethylaminoethoxy)​benzoyl]​benzofuran-d10;  2-​Butyl-​3-​benzofuranyl p-​[(2-​diethylamino)​ethoxy]​-​m,​m-​diiodophenyl keto

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.